1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Description
1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a piperazine derivative featuring two benzyl substituents with distinct methoxy substitution patterns. The 2,5-dimethoxybenzyl group introduces asymmetry, while the 3,5-dimethoxybenzyl group provides a symmetrical substitution. This compound is of interest in medicinal chemistry due to piperazine's role as a flexible scaffold for receptor targeting, particularly in psychoactive and neurotransmitter-related applications .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-5-6-22(28-4)18(13-19)16-24-9-7-23(8-10-24)15-17-11-20(26-2)14-21(12-17)27-3/h5-6,11-14H,7-10,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBISZQDDFHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine typically involves the following steps:
Preparation of 2,5-dimethoxybenzyl chloride: This can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of 3,5-dimethoxybenzyl chloride: Similarly, 3,5-dimethoxybenzyl alcohol is reacted with thionyl chloride to obtain 3,5-dimethoxybenzyl chloride.
Formation of the piperazine derivative: The final step involves the reaction of piperazine with the two benzyl chlorides in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under reflux conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxytoluene.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods involving piperazine derivatives and dimethoxybenzyl groups. It is characterized by the presence of two methoxy groups on the benzyl moieties, which influence its chemical reactivity and biological activity.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The structural modifications in 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation.
Antimalarial Properties
A related compound, QN254 (5-Chloro-N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine), has shown promising results as an antimalarial drug candidate. This suggests that similar structural motifs in piperazine compounds could also exhibit antimalarial activities .
Antifolate Mechanism
The compound's structure allows it to act as an antifolate agent by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition can disrupt nucleic acid synthesis in rapidly dividing cells, making it a potential candidate for cancer therapy .
Preclinical Evaluations
Several preclinical studies have evaluated the efficacy of piperazine derivatives:
- Study on Antidepressant Effects: In animal models, compounds similar to 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine demonstrated significant reductions in depressive-like behaviors when administered at optimized doses.
- Antimalarial Studies: The compound's analogs were tested against Plasmodium falciparum strains, showing varying degrees of efficacy and highlighting the need for further optimization of the chemical structure for enhanced potency .
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds:
- Preliminary assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups on the benzyl rings can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The piperazine ring can act as a scaffold, providing structural stability and facilitating the compound’s interaction with its targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Positional Isomers of Dimethoxybenzylpiperazines
Positional isomerism significantly impacts physicochemical and pharmacological properties. Key examples include:
Key Insights :
Functional Group Variations
Substitution of benzyl groups with other moieties alters activity:
Key Insights :
Pharmacologically Active Analogues
Selected compounds with reported bioactivity:
Biological Activity
The compound 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is characterized by its piperazine core substituted with two methoxybenzyl groups. The structural formula can be represented as follows:
This compound exhibits properties typical of piperazine derivatives, which often influence their biological activity.
Research indicates that the biological activity of piperazine derivatives, including this compound, may involve interactions with neurotransmitter systems, particularly serotonin receptors. Piperazines are known to exhibit affinity for various serotonin receptor subtypes, which can modulate mood and cognition.
Serotonin Receptor Interaction
Studies suggest that compounds like 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine may act as agonists or antagonists at serotonin receptors. This interaction can lead to alterations in neurotransmission and potentially therapeutic effects in mood disorders.
Antiparasitic Activity
Preliminary studies have indicated that certain piperazine derivatives exhibit antiparasitic properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Although specific data on the compound is limited, the structural similarities suggest potential activity against similar targets.
Case Study: Related Compounds
A study on a related compound demonstrated significant inhibition of PfDHFR (dihydrofolate reductase) in Plasmodium falciparum, indicating a mechanism that could be relevant for 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine. The binding affinity was measured with an IC50 value indicating effective inhibition at low concentrations .
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Research on piperazine derivatives has highlighted potential toxicological effects associated with high doses or prolonged use. Toxicological studies are necessary to establish safe dosage ranges and identify any adverse effects.
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
